molecular formula C10H7FN4O2S B2687450 5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one CAS No. 326011-07-8

5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No. B2687450
M. Wt: 266.25
InChI Key: JLWGGWYFACQGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available sources .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been explored for its synthesis methodologies and potential as a precursor in the development of inhibitors and other biologically active molecules. For instance, it serves as a key intermediate in the synthesis of adenosine kinase inhibitors with potential anti-inflammatory activities. These inhibitors have been evaluated for their biological activity in various systems, including inhibition of purified human placental adenosine kinase activity, toxicity reversal in human CEM lymphoblasts, and in vivo anti-inflammatory efficacy in rat models (Cottam et al., 1993).

Chemical Reactions and Derivative Formation

Research has also focused on the chemical reactions involving this compound, leading to the formation of novel derivatives with potential applications. For example, the condensation of fluorinated esters or diketones with benzaldehyde and (thio)urea results in the formation of fluorinated hexahydropyrimidine derivatives, showcasing a method for introducing fluorine atoms into the pyrimidine ring system, which is of interest due to the impact of fluorine on the biological activity of pharmaceutical compounds (Saloutin et al., 2000).

Antibacterial and Antitubercular Activities

The synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their screening for in vitro antibacterial and antitubercular activities represent another area of application. These studies have led to the identification of compounds showing significant activity against various bacterial and tubercular strains, indicating the potential of this chemical framework for developing new antimicrobial agents (Cai et al., 2016).

Antitumor Activity

Furthermore, research into the antitumor activity of pyrimidine derivatives, including those related to the compound , has been conducted. This includes the design, synthesis, and evaluation of imidazo[1,5-a]pyrimidines with potent antitumor properties, highlighting the relevance of the pyrimidine ring system in the development of cancer therapeutics (Matsumoto et al., 1999).

Novel Synthesis and Biological Activities

Another aspect of scientific research involves the regioselective synthesis of pyrimidine derivatives and their evaluation for various biological activities. This includes the creation of 6-phenylazo and 3,6-bis(arylazo)-7-hydroxy-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, where the synthesis process and the resulting biological activities of the products have been studied (Riyadh, 2005).

Safety And Hazards

The safety data and potential hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for research on this compound are not explicitly mentioned in the available sources .

properties

IUPAC Name

5-[(4-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGZWSRKWZNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

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